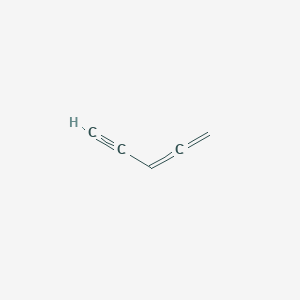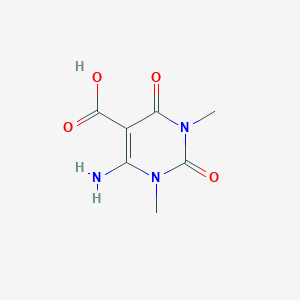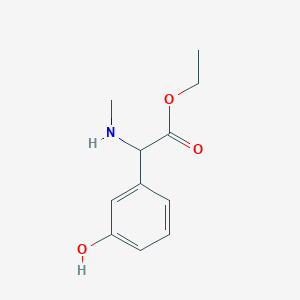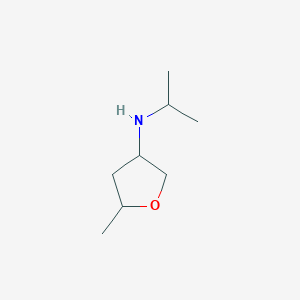
Lithium(1+) 2-(1,1-difluoroethyl)-1,3-thiazole-5-sulfinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium(1+) 2-(1,1-difluoroethyl)-1,3-thiazole-5-sulfinate is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound features a lithium ion coordinated with a 2-(1,1-difluoroethyl)-1,3-thiazole-5-sulfinate moiety, which imparts distinct chemical and physical characteristics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Lithium(1+) 2-(1,1-difluoroethyl)-1,3-thiazole-5-sulfinate typically involves the reaction of 2-(1,1-difluoroethyl)-1,3-thiazole-5-sulfinic acid with a lithium base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent any side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Lithium(1+) 2-(1,1-difluoroethyl)-1,3-thiazole-5-sulfinate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonate derivatives.
Reduction: Reduction reactions can lead to the formation of thiazole derivatives with different oxidation states.
Substitution: The compound can participate in nucleophilic substitution reactions, where the lithium ion can be replaced by other cations.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.
Major Products
The major products formed from these reactions include various thiazole and sulfonate derivatives, which can be further utilized in different applications.
Wissenschaftliche Forschungsanwendungen
Lithium(1+) 2-(1,1-difluoroethyl)-1,3-thiazole-5-sulfinate has several scientific research applications:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of Lithium(1+) 2-(1,1-difluoroethyl)-1,3-thiazole-5-sulfinate involves its interaction with molecular targets through its thiazole and difluoroethyl groups. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The lithium ion may also play a role in stabilizing the compound and enhancing its reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other lithium thiazole derivatives and difluoroethyl-substituted compounds. Examples include:
- Lithium 2-(1,1-difluoroethyl)-benzene-1-sulfinate
- Lithium 2-(1,1-difluoroethyl)-pyridine-1-sulfinate
Uniqueness
Lithium(1+) 2-(1,1-difluoroethyl)-1,3-thiazole-5-sulfinate is unique due to the presence of both the thiazole ring and the difluoroethyl group, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C5H4F2LiNO2S2 |
|---|---|
Molekulargewicht |
219.2 g/mol |
IUPAC-Name |
lithium;2-(1,1-difluoroethyl)-1,3-thiazole-5-sulfinate |
InChI |
InChI=1S/C5H5F2NO2S2.Li/c1-5(6,7)4-8-2-3(11-4)12(9)10;/h2H,1H3,(H,9,10);/q;+1/p-1 |
InChI-Schlüssel |
HFYREXWJAOFCER-UHFFFAOYSA-M |
Kanonische SMILES |
[Li+].CC(C1=NC=C(S1)S(=O)[O-])(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Bromo-2-ethylimidazo[1,2-a]pyridine-3-carboxylic acid hydrochloride](/img/structure/B15308068.png)

![tert-butyl N-[2-amino-1-(3-chlorophenyl)ethyl]carbamate hydrochloride](/img/structure/B15308094.png)




![5,8-Dioxaspiro[3.5]nonane-7-carboxylic acid](/img/structure/B15308117.png)
![benzyl N-[2-(3-methylazetidin-3-yl)ethyl]carbamate hydrochloride](/img/structure/B15308120.png)

![Tert-butyl 5-[(pyridin-3-yl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B15308129.png)



